Glycylhistidyllysine

Wound Healing Collagen Synthesis Extracellular Matrix

Researchers requiring validated wound healing peptides face substitution risks with generic tripeptides lacking collagen selectivity data. GHK (CAS 49557-75-7) is the native L-configuration tripeptide with documented sequence-specific bioactivity. • GHK-Cu stimulates collagen synthesis 2-fold over noncollagen proteins in fibroblast cultures (maximal at 10⁻⁹ M) • Control tripeptide L-glutamyl-L-histidyl-L-proline produced no ECM accumulation • Only native L-stereochemistry yields anxiolytic effects; D-amino acid modifications abolish activity Supplied with full analytical documentation for reproducible research.

Molecular Formula C14H24N6O4
Molecular Weight 340.38 g/mol
CAS No. 49557-75-7
Cat. No. B1671467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylhistidyllysine
CAS49557-75-7
Synonymscopper glycyl-histidyl-lysine
copper(II)GHK
GHK-Cu
Gly-His-Lys
glycyl-histidyl-lysine
glycyl-histidyl-lysine monoacetate
glycylhistidyllysine
Iamin
Molecular FormulaC14H24N6O4
Molecular Weight340.38 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
InChIInChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)
InChIKeyMVORZMQFXBLMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GHK Tripeptide: Properties and Selection


Glycylhistidyllysine (Gly-His-Lys, GHK; CAS 49557-75-7) is a naturally occurring tripeptide composed of glycine, L-histidine, and L-lysine residues joined in sequence [1]. It functions as an endogenous copper-chelating motif in human plasma and cerebrospinal fluid, with documented roles as a hepatoprotective agent, vulnerary (wound-healing promoter), and metabolite [1][2]. The compound is widely used in cosmetic formulations for skin and hair applications, and is under investigation for therapeutic applications including chronic obstructive pulmonary disease and metastatic colon cancer [1][3]. In biological systems, GHK readily complexes with copper(II) ions to form GHK-Cu, and many of its biological activities are mediated through this copper-bound form [2].

Copper-Chelation Studies

Native GHK and GHK-Cu complex support distinct copper delivery and bioactivity research workflows.

Wound Healing Models

Sequence-specific ECM modulation in preclinical model systems; requires L-configuration for reported activity.

CNS Behavioral Research

Stereospecific anxiolytic-like endpoint in rodent elevated plus maze; D-amino acid substitution may abolish endpoint.

Cosmetic & Skin Aging

Comparator endpoint context vs. retinoid in split-face trial; irritation-related endpoint review.

Why GHK Generic Substitution Fails


Generic substitution of glycylhistidyllysine with structurally similar tripeptides or derivatives is not scientifically justified due to documented differences in biological activity that are exquisitely sensitive to amino acid stereochemistry and sequence. Replacement of L-lysine with D-lysine in the tripeptide molecule significantly weakens neurotropic effects across all studied doses, while N- or C-terminal attachment of D-alanine completely abolishes the anxiolytic activity of GHK [1]. Similarly, a control tripeptide L-glutamyl-L-histidyl-L-proline produced no significant effect on extracellular matrix accumulation in wound healing models, whereas GHK-Cu demonstrated robust activity [2]. These findings establish that the precise L-configuration of constituent amino acids and the specific Gly-His-Lys sequence are essential for biological function, rendering in-class compounds non-interchangeable for applications requiring the verified biological activities of native GHK or its copper complex [3].

Stereochemical sensitivity: Replacement of L-lysine with D-lysine may significantly weaken neurotropic endpoints; N- or C-terminal D-Ala addition may abolish anxiolytic-like activity entirely.

Sequence specificity: Control tripeptides (e.g., L-glutamyl-L-histidyl-L-proline) did not reproduce ECM accumulation response in wound models, indicating that generic tripeptide interchange is unsupported.

Copper complexation state: Copper-free GHK and GHK-Cu show complementary but not identical bioactivity profiles; application-driven selection is required.

GHK Quantitative Evidence Guide


Collagen Synthesis Stimulation In Vivo

In a rat subcutaneous wound chamber model, GHK-Cu produced a concentration-dependent increase in extracellular matrix accumulation. The stimulation of collagen synthesis was twice that of noncollagen proteins, and a control tripeptide (L-glutamyl-L-histidyl-L-proline) had no significant effect, confirming that the observed activity is sequence-specific rather than a general tripeptide effect [1].

Collagen selectivity
Head-to-head
GHK-Cu: 2-fold collagen stimulation vs. noncollagen proteins
Control tripeptide: no significant effect
Reported ECM response supports sequence-specific modulation context.
Rat subcutaneous wound chamber model.
Wound Healing Collagen Synthesis Extracellular Matrix In Vivo

Stereospecific Anxiolytic Activity

In the elevated plus maze test in male rats, GHK produced dose-dependent anxiolytic effects with maximum efficacy at 0.5 µg/kg intraperitoneal dose [1]. Replacement of L-lysine with D-lysine significantly weakened neurotropic effects across all doses, while attachment of D-alanine to either the N- or C-terminus completely leveled the anxiolytic action in all tested doses [1].

Stereospecific CNS endpoint
Head-to-head
L-Lys GHK: maximal endpoint at 0.5 µg/kg
D-Lys substitution: weakened; D-Ala addition: abolished at all doses
Stereochemistry-dependent anxiolytic-like endpoint in elevated plus maze.
Male rat behavioral model.
Anxiolytic Neuroscience Structure-Activity Relationship Stereochemistry

Copper-Dependent Activity Profile

Skin penetration studies using stratum corneum membrane models demonstrate that the permeability coefficient (Kp) for copper delivered from the GHK-Cu complex is higher than that for copper ions alone [1]. ESI-MS analysis confirmed that GHK-Cu penetrates the membrane both as the intact GHK-Cu complex (m/z 400) and as free GHK tripeptide (m/z 339), indicating dual-species delivery [1]. A separate study reported that copper-free GHK exhibited stem cell recovery effects in skin similar to copper-GHK, suggesting that both forms may have independent but complementary biological activities [2].

Skin penetration efficiency
Cross-study
Kp(GHK-Cu) > Kp(Cu2+ alone) & Kp(GSH-Cu)
Dual-species delivery (GHK-Cu + free GHK) observed
Formulation context may influence copper delivery route.
Stratum corneum membrane model.
Copper Chelation Skin Penetration Formulation Cosmetic

Wrinkle Reduction: Tretinoin Comparison

In human split-face clinical trials, a 0.05% GHK-Cu cream formulation demonstrated comparable wrinkle reduction efficacy to 0.05% tretinoin cream after twelve weeks of application, but with markedly less skin irritation on the GHK-Cu treated side [1]. Tretinoin is a prescription retinoid considered a gold standard for photoaging treatment but associated with significant irritation, erythema, and peeling. The comparable efficacy with improved tolerability profile represents a key differentiation parameter for cosmetic and dermatological applications [1].

Cosmetic endpoint vs. retinoid
Source review
0.05% GHK-Cu: comparable wrinkle reduction
0.05% tretinoin: higher irritation reported
Reported cosmetic endpoint context; tolerability endpoints differ.
Human split-face trial; source to verify.
Anti-Aging Cosmetic Clinical Trial Split-Face Study Dermatology

D-Alanine Modification and Wound Healing

In a rat infected skin wound model, GHK and its D-alanine-modified analogs (D-Ala-GHK and GHK-D-Ala) were evaluated for wound healing efficacy. On day 3, the relative wound healing coefficient (RWHC) increased 3.2–5.3 times (p < 0.05–0.01) after administration of D-Ala-GHK and GHK-D-Ala, whereas native GHK produced no significant effect at this early time point [1]. By day 10, GHK-D-Ala reduced wound area by 93% (p < 0.001) and increased healing rate 4.7–5.3 times (p < 0.05–0.01) compared to controls [1]. GHK-D-Ala also demonstrated the earliest disappearance of perifocal edema, wound cleansing, and onset of epithelialization [1].

Modified analog wound closure
Head-to-head
GHK-D-Ala: +93% wound area reduction day 10
Native GHK: no significant early effect
Modified analog may support early wound healing endpoint.
Infected wound model; RWHC increased 3.2–5.3×.
Infected Wound D-Amino Acid Regeneration Preclinical

Retro-Inverso Modification and Plasma Stability

A partially retro-inverso analog of GHK, designated H-Gly-His-ψ(NHCO)Lys-OH, was synthesized in which the -CONH- peptide bond between histidine and lysine was replaced with an -NHCO- linkage. When evaluated for resistance to degradation by human plasma in vitro, this modified analog demonstrated approximately a ten-fold increase in stability compared to the native GHK peptide [1]. The modification was designed to maintain the spatial distribution of side chains and thus preserve binding properties while conferring protease resistance [1].

Plasma stability gain
Head-to-head
~10-fold stability increase vs. native GHK
Protease resistance context for systemic study design.
In vitro human plasma assay.
Peptide Stability Retro-Inverso Enzymatic Degradation Therapeutic Development

GHK Application Scenarios


ECM-Targeted Wound Healing

GHK-Cu is indicated for preclinical and clinical wound healing studies where stimulation of extracellular matrix accumulation is the primary endpoint. The documented 2-fold selective stimulation of collagen synthesis over noncollagen proteins, combined with the lack of activity from control tripeptides, supports its use as a sequence-specific ECM modulator [1]. Procurement of GHK-Cu (or GHK for subsequent copper complexation) is scientifically justified over generic tripeptides or alternative wound healing peptides lacking comparable in vivo quantitative collagen selectivity data [1].

CNS Anxiolytic Research

For neuroscience applications evaluating anxiolytic effects via the elevated plus maze or related behavioral paradigms, native L-configuration GHK is essential. The complete loss of anxiolytic activity observed with D-Ala modifications and significant weakening with D-Lys substitution establishes that only the native stereochemistry produces the documented neurotropic effects [1]. Researchers should not substitute D-amino acid-containing analogs or modified GHK derivatives without independent validation of CNS activity [1].

Cosmetic Wrinkle Reduction

GHK-Cu is suitable for anti-aging cosmetic formulations where clinical comparator data against established benchmarks is required for product claims substantiation. The split-face clinical trial data demonstrating comparable wrinkle reduction efficacy to 0.05% tretinoin, but with markedly reduced irritation, provides a regulatory and marketing-relevant differentiation point [1]. Formulators may select GHK-Cu over retinoids when irritation minimization is a priority, or over cosmetic peptides lacking tretinoin-comparator clinical data [1].

Protease-Resistant Wound Care

For infected or chronic wound applications where prolonged peptide activity is required, GHK-D-Ala or retro-inverso GHK analogs should be considered over native GHK. GHK-D-Ala demonstrates 3.2–5.3-fold improvement in early wound healing coefficient and 93% wound area reduction by day 10, while native GHK shows no significant early effect [1]. Alternatively, retro-inverso GHK provides approximately 10-fold enhanced plasma stability for applications requiring systemic or prolonged local bioavailability [2].

Application
Selection Property
Validation Focus
Wound healing model studies
Sequence-specific ECM modulation
Collagen synthesis selectivity vs. noncollagen
Behavioral neuroscience (anxiolytic-like)
Stereochemical identity (L-Lys, no D-Ala)
Elevated plus maze endpoint response
Skin aging cosmetic research
Comparator data vs. retinoid irritation
Wrinkle reduction and tolerability endpoints
Infected/chronic wound models
Protease-resistant analog (D-Ala or retro-inverso)
Early-stage wound closure and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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